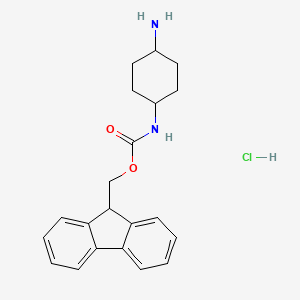

9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride

CAS No.: 672310-17-7

Cat. No.: VC2338101

Molecular Formula: C21H25ClN2O2

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672310-17-7 |

|---|---|

| Molecular Formula | C21H25ClN2O2 |

| Molecular Weight | 372.9 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C21H24N2O2.ClH/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H |

| Standard InChI Key | XRKFXSYIMQQQAU-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

| Canonical SMILES | C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Introduction

9H-Fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride is a chemical compound that belongs to the carbamate family. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and incorporates a cyclohexyl group, which is a cyclic alkane. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective group properties.

Synthesis and Applications

-

Synthesis: The synthesis of such carbamates typically involves the reaction of amines with carbamoyl chlorides or isocyanates in the presence of a base. The fluorene-based protecting group is often used to protect amino groups during peptide synthesis.

-

Applications: These compounds are primarily used in peptide synthesis as protecting groups. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used due to its ease of removal under mild conditions.

Safety and Handling

-

Hazards: While specific hazard data for 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride is not detailed, compounds of this nature can cause skin and eye irritation and may have respiratory effects. Handling should follow standard laboratory safety protocols.

-

Storage: Typically stored in an inert atmosphere at room temperature.

Data Table

| Property | Value | Reference |

|---|---|---|

| CAS Number | 672310-17-7 | |

| Purity | 97% | |

| Molecular Formula | Not specified | - |

| Molecular Weight | Not specified | - |

Research Findings

Research on 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride is limited, but compounds with similar structures are well-studied in the context of peptide synthesis. The use of fluorenylmethyloxycarbonyl (Fmoc) protecting groups is widespread due to their stability and ease of removal, which makes them ideal for solid-phase peptide synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume